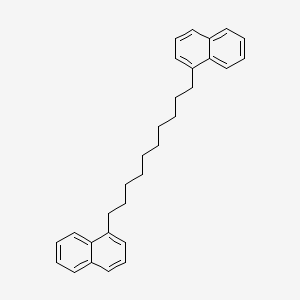

1,10-Di(1-naphthyl)decane

Description

Contextualization within Hydrocarbon Chemistry and Aromatic Systems

From a structural standpoint, 1,10-di(1-naphthyl)decane is classified as a hydrocarbon, specifically an alkane derivative with aromatic substituents. evitachem.com The core of the molecule is a decane (B31447) chain (C₁₀H₂₀), a saturated aliphatic hydrocarbon. Alkanes are known for their relative chemical inertness due to the strength of their C-C and C-H single bonds. nih.gov However, the presence of the two terminal naphthalene (B1677914) moieties introduces significant functionality.

Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene (B151609) rings. This aromatic system is electron-rich and capable of participating in various chemical reactions that are not accessible to the saturated alkane chain. The naphthalene units impart rigidity and specific steric and electronic properties to the ends of the molecule. researchgate.net The decane linker, in contrast, is highly flexible, allowing the two terminal naphthyl groups to adopt a wide range of conformations relative to each other. This combination of a flexible, non-polar spacer and large, rigid aromatic end-groups is a key feature of its chemical identity.

Significance of Naphthyl-Decane Frameworks in Contemporary Chemical Research

The framework of a flexible alkane chain appended with naphthyl groups is significant in several areas of modern chemistry. Naphthalene derivatives are widely utilized as building blocks for organic materials due to their optical and electronic properties and have been investigated for applications in medicinal chemistry. researchgate.netacs.org

The this compound structure is a model system for studying intramolecular interactions, such as van der Waals forces and hydrophobic interactions, between two large aromatic systems held at a defined maximum distance by the aliphatic chain. evitachem.com These non-covalent interactions are fundamental in supramolecular chemistry and biology.

Furthermore, molecules incorporating both naphthyl groups and long alkyl chains are explored in materials science. For instance, the incorporation of naphthyl units can enhance the properties of polymers. evitachem.com Naphthyl-containing ligands, such as naphthyl phosphines, are also pivotal in the field of organometallic chemistry and catalysis, where they can form robust and efficient metal complexes. researchgate.net The long alkane chain in such frameworks can influence solubility and the spatial arrangement of catalytic centers, potentially leading to cooperative effects in bimetallic catalysts. psu.edu The study of such compounds contributes to the broader understanding of how to design molecules with specific conformational behaviors and functionalities for applications ranging from molecular recognition to advanced materials. acs.org

Physicochemical Properties of this compound

The following table summarizes key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₃₄ | nih.govnist.gov |

| Molecular Weight | 394.6 g/mol | nih.govnist.gov |

| CAS Registry Number | 40339-27-3 | nih.govnist.gov |

| IUPAC Name | 1-(10-naphthalen-1-yldecyl)naphthalene | nih.gov |

| Boiling Point | ~350 °C; 453.76°C (estimate) | evitachem.comlookchem.com |

| Density | 1.029 g/cm³ (estimate) | guidechem.com |

Structure

3D Structure

Properties

CAS No. |

40339-27-3 |

|---|---|

Molecular Formula |

C30H34 |

Molecular Weight |

394.6 g/mol |

IUPAC Name |

1-(10-naphthalen-1-yldecyl)naphthalene |

InChI |

InChI=1S/C30H34/c1(3-5-7-15-25-19-13-21-27-17-9-11-23-29(25)27)2-4-6-8-16-26-20-14-22-28-18-10-12-24-30(26)28/h9-14,17-24H,1-8,15-16H2 |

InChI Key |

MJOQAHPAUSIVEG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCCCCCCCCC3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCCCCCCCCC3=CC=CC4=CC=CC=C43 |

Other CAS No. |

40339-27-3 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Approaches for 1,10 Di 1 Naphthyl Decane

Direct Synthesis via Naphthalene (B1677914) Derivatives

A principal route for the synthesis of 1,10-Di(1-naphthyl)decane involves the chemical modification of naphthalene itself. evitachem.com This approach centers on the saturation of the aromatic rings through hydrogenation processes.

Hydrogenation Processes for Aromatic Ring Saturation

Hydrogenation is a fundamental process for converting unsaturated aromatic compounds into their saturated counterparts. In the context of polycyclic aromatic hydrocarbons (PAHs) like naphthalene, this transformation is a reversible, highly exothermic reaction where a greater partial pressure of hydrogen and lower temperatures favor the forward reaction. mdpi.com

The hydrogenation of naphthalene and its derivatives is effectively catalyzed by transition metals. nih.gov Palladium, particularly on a carbon support (Pd/C), and platinum-based catalysts are commonly employed for this purpose. evitachem.comyoutube.com These catalysts facilitate the addition of hydrogen across the double bonds of the naphthalene rings. youtube.com For instance, catalytic hydrogenation of various PAHs over palladium supported on gamma-alumina (Pd/γ-Al2O3) has been shown to be effective under mild conditions, achieving virtually complete saturation of the aromatic rings. nih.gov Ruthenium nanoparticles have also demonstrated efficiency in the hydrogenation of PAHs, offering good to excellent selectivities under mild reaction conditions. rsc.orgrsc.org The choice of catalyst is critical and can influence the reaction pathway and product distribution. mdpi.com

The efficiency of catalytic hydrogenation is highly dependent on the reaction conditions. numberanalytics.com Generally, the process for hydrogenating naphthalene derivatives to obtain compounds like this compound occurs at elevated temperatures, typically ranging from 100-200°C, and significant pressures, which can be up to 50 atmospheres. evitachem.com Studies on naphthalene hydrogenation have explored conditions such as hydrogen pressures of 3–7 MPa and temperatures of 220–320°C to meet kinetic and thermodynamic requirements. mdpi.com For other PAHs, optimal conditions can vary; for example, anthracene (B1667546) hydrogenation has been optimized at 20 bar of H2 and 30°C. rsc.org The temperature is a particularly crucial parameter, as increasing it can enhance the reaction rate and the yield of the desired naphthenes, but excessively high temperatures may lead to undesirable side reactions and product decomposition. vestnik-donstu.ru

The following table outlines typical temperature and pressure regimes for the hydrogenation of related polycyclic aromatic hydrocarbons, providing a reference for the synthesis of this compound.

| Polycyclic Aromatic Hydrocarbon | Catalyst | Temperature (°C) | Pressure (MPa/bar) | Reference |

| Naphthalene | Ru-based | 220–320 | 3–7 MPa | mdpi.com |

| Naphthalene | Not Specified | ~250 | 4–8 MPa | mdpi.com |

| Anthracene | Ru-NPs | 30 | 20 bar | rsc.org |

| Various PAHs | Pd/γ-Al2O3 | ~90 | 0.42 MPa | nih.gov |

This table is for illustrative purposes and specific conditions for this compound may vary.

Optimizing the yield and purity of the final product is a key focus in synthetic chemistry. numberanalytics.com In catalytic hydrogenation, this can be achieved by carefully controlling reaction parameters such as temperature, pressure, and reaction time. evitachem.com Strategies for optimization include catalyst screening to find the most effective one, modifying the catalyst's structure or composition, and optimizing the support material to improve stability and activity. numberanalytics.comappliedcatalysts.com Computational modeling, such as density functional theory (DFT), can also be a powerful tool to predict catalyst performance and guide the design of more efficient catalysts. numberanalytics.com Furthermore, techniques like multi-objective Bayesian optimization (MOBO) and kinetic modeling are being explored to efficiently determine optimal reaction conditions, potentially leading to higher yields and productivity with fewer experiments. chemrxiv.org

Coupling Reactions for Alkyl Chain Assembly with Naphthyl Moieties

An alternative and versatile approach to constructing this compound involves the formation of the central decane (B31447) chain by coupling two naphthyl units. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.net

Palladium-Catalyzed Cross-Coupling Methods (Drawing parallels from analogues)

While direct examples for the synthesis of this compound via this method are not explicitly detailed in the provided search results, parallels can be drawn from the synthesis of analogous diarylalkanes. The general mechanism for palladium-catalyzed cross-coupling involves an oxidative addition, transmetalation, and reductive elimination cycle. nih.gov

For a hypothetical synthesis of this compound, a likely strategy would involve a Suzuki-Miyaura or similar cross-coupling reaction. This could, for example, involve the reaction of a 1-naphthylboronic acid derivative with a 1,10-dihaloalkane in the presence of a palladium catalyst. The synthesis of various diarylmethanes and diheteroarylmethanes has been successfully achieved using palladium-catalyzed Suzuki-Miyaura coupling of arylboron reagents with chloromethyl(hetero)arenes. acs.org Similarly, desulfitative cross-coupling reactions of sodium sulfinates with benzyl (B1604629) chlorides have also been developed to produce diarylmethanes. acs.org

The following table provides a hypothetical set of reactants and conditions for a palladium-catalyzed cross-coupling synthesis of this compound, based on the synthesis of a similar compound, 1,10-Di-(5-indanyl)decane.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Conditions | Reference |

| 1-Naphthyl Bromide (2 equiv.) | 1,10-Dibromodecane (B1670030) | Pd(OAc)₂ / (±)-BINAP | K₂CO₃ or Cs₂CO₃ | Toluene or THF | 80–110°C, 12–24h |

This table presents a plausible synthetic route by analogy and would require experimental verification.

Reactant Precursors: Aryl Halides and Decane Dihalides

The selection of appropriate starting materials is fundamental to the success of the cross-coupling reaction. The synthesis of this compound typically involves the reaction of a naphthalene-derived organometallic reagent or boronic acid with a 1,10-dihalodecane, or conversely, the coupling of an organometallic decane derivative with a 1-halonaphthalene.

For a Kumada-type coupling , the primary precursors are a 1-naphthyl Grignard reagent, such as 1-naphthylmagnesium bromide, and a 1,10-dihalodecane, for instance, 1,10-dibromodecane. wikipedia.orgorganic-chemistry.org The Grignard reagent is prepared beforehand by reacting a 1-halonaphthalene with magnesium metal. miracosta.edubyjus.com

In a Suzuki-Miyaura coupling , the key precursors are 1-naphthaleneboronic acid and a 1,10-dihalodecane. ontosight.ainobelprize.orgchemrxiv.org Alternatively, a decane-1,10-diboronic acid derivative could be coupled with a 1-halonaphthalene. The boronic acids are often favored due to their stability and lower toxicity compared to organometallic reagents. ontosight.ainobelprize.org

For a Negishi coupling , an organozinc reagent, such as 1-naphthylzinc chloride, is coupled with a 1,10-dihalodecane. nih.govorganic-chemistry.orgillinois.edu These organozinc reagents are typically prepared in situ from the corresponding 1-halonaphthalene. nih.gov

The following table summarizes the key reactant precursors for these cross-coupling methodologies.

| Coupling Reaction | Naphthyl Precursor | Decane Precursor |

| Kumada Coupling | 1-Naphthylmagnesium bromide | 1,10-Dihalodecane (e.g., 1,10-dibromodecane) |

| Suzuki-Miyaura Coupling | 1-Naphthaleneboronic acid | 1,10-Dihalodecane (e.g., 1,10-diiododecane) |

| Negishi Coupling | 1-Naphthylzinc halide | 1,10-Dihalodecane (e.g., 1,10-dibromodecane) |

Ligand Systems and Base Catalysis in Cross-Coupling

The catalytic system, comprising a transition metal source (typically palladium or nickel) and a supporting ligand, is crucial for an efficient cross-coupling reaction. The ligand stabilizes the metal center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For the synthesis of this compound, phosphine-based ligands are commonly employed.

A variety of phosphine (B1218219) ligands have been developed for cross-coupling reactions, ranging from simple triphenylphosphine (B44618) (PPh₃) to more complex biaryl phosphines that can enhance catalytic activity for challenging substrates. rsc.org The choice of ligand can significantly impact the reaction yield and selectivity.

Base catalysis is another critical component, particularly in Suzuki-Miyaura couplings, where it is required to activate the organoboron species for transmetalation. nobelprize.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOt-Bu). The strength and nature of the base can influence the reaction rate and the tolerance of various functional groups.

The table below presents representative ligand and base systems applicable to the synthesis of this compound via palladium-catalyzed cross-coupling.

| Ligand | Commonly Used In | Typical Base | Metal Precursor |

| Triphenylphosphine (PPh₃) | Kumada, Suzuki | K₂CO₃, K₃PO₄ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Suzuki, Negishi | Cs₂CO₃, NaOt-Bu | PdCl₂(dppf) |

| Biaryl Phosphines (e.g., XPhos, SPhos) | Suzuki, Negishi | K₃PO₄, Cs₂CO₃ | Pd₂(dba)₃, Pd(OAc)₂ |

Solvent Systems and Inert Atmosphere Requirements

The choice of solvent is dictated by the solubility of the reactants and the stability of the catalytic species. Anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used for Kumada and Negishi couplings due to their compatibility with the highly reactive organometallic reagents. wikipedia.orgnih.gov For Suzuki-Miyaura couplings, a wider range of solvents, including toluene, dioxane, and dimethylformamide (DMF), often in the presence of water, can be employed. magtech.com.cn

Due to the air- and moisture-sensitivity of the palladium and nickel catalysts in their active (0) oxidation state, as well as the Grignard and organozinc reagents, these reactions must be conducted under an inert atmosphere of argon or nitrogen. wikipedia.orgbyjus.com Proper degassing of solvents and the use of Schlenk line or glovebox techniques are essential to prevent the deactivation of the catalyst and the decomposition of the organometallic precursors.

Comparative Analysis of Synthetic Routes

The choice of a specific synthetic route for this compound depends on several factors, including the availability of starting materials, desired yield and purity, and the scale of the reaction.

Efficiency and Selectivity Considerations

Kumada Coupling: This method is often highly efficient for the coupling of aryl Grignard reagents with alkyl halides. organic-chemistry.org However, the high reactivity of Grignard reagents can limit functional group tolerance, potentially leading to side reactions if other electrophilic sites are present in the molecules. wikipedia.org

Suzuki-Miyaura Coupling: Known for its excellent functional group tolerance and the use of relatively stable and non-toxic organoboron reagents, this is often the method of choice for complex molecule synthesis. nobelprize.org The reaction conditions are generally mild, and a wide variety of catalysts and ligands have been developed to optimize efficiency. magtech.com.cn

Negishi Coupling: Organozinc reagents are more tolerant of functional groups than Grignard reagents and are often more reactive than organoboron compounds, sometimes allowing for milder reaction conditions. nih.govorganic-chemistry.org The development of stable, solid organozinc reagents has also increased the practicality of this method. nih.gov

Scalability and Practicality in Laboratory Synthesis

For laboratory-scale synthesis, all three methods are practical. The Suzuki-Miyaura coupling is often favored for its operational simplicity and the commercial availability of a vast array of boronic acids. ontosight.ai The preparation and handling of Grignard and organozinc reagents require more stringent anhydrous and inert conditions, which can be more demanding on a larger scale. miracosta.edubyjus.com However, for industrial applications where cost is a major factor, the Kumada coupling can be advantageous due to the lower cost of the starting materials. organic-chemistry.org The Wurtz-Fittig reaction, a classical method involving the reaction of an alkyl halide and an aryl halide with sodium metal, is generally less practical for laboratory synthesis due to harsh reaction conditions and the formation of significant side products. nmu.org.uascribd.com

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation of 1,10 Di 1 Naphthyl Decane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the molecular framework. researchgate.net

One-Dimensional NMR (¹H, ¹³C) for Backbone and Aromatic Region Assignments

One-dimensional NMR spectra offer fundamental insights into the chemical environment of each proton and carbon atom in 1,10-di(1-naphthyl)decane.

The ¹H NMR spectrum can be divided into two principal regions: the aliphatic region corresponding to the decane (B31447) backbone and the downfield aromatic region of the two naphthyl groups.

Aromatic Region: The seven protons on each of the two equivalent naphthyl rings are expected to produce a series of complex multiplets, typically in the range of δ 7.0–8.5 ppm. Positional assignments within this region are made using two-dimensional NMR data and by analyzing coupling constants. mdpi.com

Aliphatic Region: The protons on the decane chain would appear further upfield. The methylene (B1212753) protons at the C1 and C10 positions, being directly attached to the electron-withdrawing naphthyl rings (α-protons), are deshielded relative to the other methylene groups and would likely resonate as a triplet. The remaining eight methylene groups (-(CH₂)₈-) in the center of the chain would produce overlapping multiplet signals in a more shielded region of the spectrum. Signal integration confirms the relative number of protons responsible for each peak. researchgate.net

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Region: The ten distinct carbon signals of the naphthalene (B1677914) ring system would typically appear between δ 120–140 ppm.

Aliphatic Region: The carbons of the decane chain would be found in the upfield region, generally between δ 10–50 ppm. researchgate.net The chemical shifts of these sp³ carbons are influenced by their proximity to the aromatic ring, with the α-carbons (C1 and C10) being the most downfield in this region due to the substituent effect. organicchemistrydata.org A ¹³C NMR spectrum for this compound is noted as being available in the SpectraBase database. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity and Spatial Proximity

To unravel the complex, overlapping signals in the 1D spectra and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would establish the connectivity of the protons along the decane backbone (H1 to H2, H2 to H3, etc.) and within the spin systems of the naphthyl rings. csic.es

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net A NOESY spectrum would show correlations between the protons on the C1 (and C10) methylene groups of the decane chain and the adjacent protons on the C8 position of the naphthyl rings, confirming the attachment point and providing insights into the molecule's preferred conformation. csic.esresearchgate.net

Application of Chiral Reagents and Solvating Agents in NMR Analysis for Stereochemical Insights (General methods)

While this compound itself is an achiral molecule, the introduction of substituents on the decane backbone or the naphthyl rings could create stereocenters. In such cases, NMR methods involving chiral auxiliaries are essential for determining stereochemistry. fiveable.me

Two primary strategies are used:

Chiral Derivatizing Agents (CDAs): A chiral analyte is reacted with a CDA, such as Mosher's acid (MTPA), to form a mixture of diastereomers. researchgate.nettcichemicals.com These diastereomers have distinct physical properties and, therefore, different and separable NMR signals, allowing for the determination of enantiomeric purity and absolute configuration. researchgate.nettcichemicals.com

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, where it forms weak, transient diastereomeric complexes with the analyte. unipi.itacs.org This association induces small chemical shift differences (nonequivalence) between the signals of the enantiomers, enabling their direct quantification from the ¹H NMR spectrum without chemical modification of the analyte. unipi.itacs.org The effectiveness of CSAs often relies on establishing multiple non-covalent interactions, such as π-π stacking and hydrogen bonding, with the analyte. unipi.it

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on fragmentation patterns. nih.govnist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

For a volatile compound like this compound, GC-MS is an ideal method for analysis. The sample is first vaporized and separated on a gas chromatography column before being introduced into the mass spectrometer. researchgate.net In the mass spectrometer, molecules are typically ionized by electron ionization (EI), which causes them to fragment in a reproducible manner. nist.gov

The electron ionization mass spectrum of this compound shows a clear molecular ion peak and a characteristic fragmentation pattern. nih.govnist.gov

| Property | Value/Observation | Source |

|---|---|---|

| Molecular Formula | C₃₀H₃₄ | nih.govnist.gov |

| Molecular Weight | 394.6 g/mol | nih.govnist.gov |

| Molecular Ion (M⁺) Peak | m/z 394 | nih.govnist.gov |

| Top Peak (Base Peak) | m/z 141 | nih.govnist.gov |

| 3rd Highest Peak | m/z 142 | nih.gov |

The fragmentation is dominated by the cleavage of the benzylic C-C bond between the decane chain and the stable naphthyl group. The base peak at m/z 141 corresponds to the highly stable naphthylmethyl cation ([C₁₀H₇CH₂]⁺), likely rearranged to a tropylium-like structure. The molecular ion peak at m/z 394 confirms the molecular weight of the compound. nih.govnist.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the energy levels associated with molecular vibrations and electron transitions, respectively, providing a functional group and chromophore-level fingerprint of the molecule.

Vibrational Spectroscopy (Infrared - IR): An IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. Key expected absorptions include:

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the decane chain would be observed just below 3000 cm⁻¹.

C=C stretching: Aromatic C=C bond vibrations within the naphthyl rings would produce several sharp peaks in the 1450-1600 cm⁻¹ region.

C-H bending: Aliphatic CH₂ bending (scissoring) vibrations would be visible around 1465 cm⁻¹. The analysis of these vibrational modes can be supported by Density Functional Theory (DFT) calculations for more precise assignments. researchgate.net

Electronic Spectroscopy (Ultraviolet-Visible - UV-Vis): The UV-Vis spectrum of this compound is dominated by the two naphthalene chromophores. Naphthalene-containing molecules typically exhibit strong absorptions in the ultraviolet region due to π → π* electronic transitions within the aromatic system. acs.org The spectrum would likely show multiple absorption bands characteristic of the naphthyl ring system, providing a quantitative measure of the compound's concentration in solution via the Beer-Lambert law.

Infrared (IR) Spectroscopy for Functional Group Identification (General methods)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

A common method for analyzing solid samples is Attenuated Total Reflectance (ATR) IR spectroscopy, where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). semanticscholar.org An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. semanticscholar.org At the point of reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific wavelengths, generating the IR spectrum.

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its constituent parts: the naphthalene rings and the decane linker.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretching | Aromatic (Naphthyl) | 3100 - 3000 |

| C-H Stretching | Aliphatic (Decane Chain) | 3000 - 2850 |

| C=C Stretching | Aromatic Ring | 1625 - 1580 & 1525 - 1475 |

| C-H Bending (Scissoring) | Aliphatic (-CH₂-) | ~1465 |

The spectrum would be dominated by strong absorptions from the aliphatic C-H stretches of the decane chain and a series of sharper peaks corresponding to the aromatic C-H and C=C bonds of the naphthyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (General methods)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups with pi-electrons capable of absorbing light in the 200-800 nm range. libretexts.org

The naphthalene system in this compound is the primary chromophore. The absorption of UV light by this system results in π → π* electronic transitions. libretexts.org The spectrum is typically recorded by passing a beam of UV-Vis light through a dilute solution of the compound (e.g., in a solvent like chloroform (B151607) or hexane) in a cuvette of a fixed path length. libretexts.orgresearchgate.net The absorbance is then plotted against wavelength. libretexts.org

The UV spectrum of a naphthalene derivative typically shows several distinct absorption bands. The presence of two naphthyl groups in this compound, separated by a non-conjugated alkane chain, is expected to result in a spectrum that closely resembles that of a simple alkyl-substituted naphthalene, although the molar absorptivity would be approximately doubled.

Typical Electronic Transitions for the Naphthyl Chromophore

| Transition | Wavelength Range (λmax) | Molar Absorptivity (ε) |

|---|---|---|

| ¹Bₐ (π → π*) | ~220 nm | Very High (>50,000) |

| ¹Lₐ (π → π*) | ~280 nm | Moderate (~8,000) |

The most intense band (¹Bₐ) appears at a shorter wavelength, while the structured, weaker bands (¹Lₐ and ¹Lₑ) appear at longer wavelengths. libretexts.org These absorptions are characteristic of the delocalized π-electron system of the naphthalene rings.

Circular Dichroism (CD) Spectroscopy for Chiral Aspects (General methods)

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. While this compound is itself an achiral molecule, CD spectroscopy is an invaluable tool for studying the stereochemistry of analogous chiral systems containing naphthyl groups. osu.edu

The technique provides information about the absolute configuration and conformation of chiral molecules in solution. osu.edu The naphthyl group is a strong chromophore, and when two such groups are held in a chiral orientation relative to each other, they can interact electronically. This phenomenon, known as exciton (B1674681) coupling, gives rise to a characteristic CD signal, often a "couplet" with positive and negative bands. The sign of this couplet can be directly related to the sense of twist (helicity) between the two chromophores, allowing for the determination of the molecule's absolute configuration. researchgate.net

For example, studies on chiral 1,n-diols have utilized this principle. By converting the diols into di(1-naphthyl) derivatives, the two naphthyl rings are forced into a specific spatial arrangement dictated by the diol's stereochemistry. The resulting CD spectrum provides a clear signature from which the absolute configuration can be assigned. researchgate.net Therefore, while not applicable for direct analysis of achiral this compound, the general method of CD spectroscopy is critical for elucidating the chiral aspects of structurally related compounds.

Solid-State Characterization Techniques (e.g., X-ray Diffraction for analogous structures)

Solid-state characterization provides crucial information about the arrangement of molecules in a crystal lattice, which governs many of the material's bulk properties. The premier technique for this purpose is single-crystal X-ray diffraction (XRD). opengeology.orgwikipedia.org XRD works by directing a beam of X-rays onto a single, well-ordered crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. opengeology.org By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise positions of all atoms, bond lengths, and bond angles. wikipedia.org

While a crystal structure for this compound is not publicly available, data from analogous structures containing naphthyl units or long alkane chains provide insight into its likely solid-state behavior. For instance, X-ray diffraction studies on macrocycles containing bridged naphthyl units have revealed that intermolecular interactions, such as C-H···π and π···π stacking, are key forces that direct the formation of 3D networks in the solid state. nsf.gov The flexible decane chain in this compound allows the bulky naphthyl groups significant conformational freedom, and in the solid state, the molecule would likely adopt a conformation that maximizes favorable packing forces. The packing efficiency of alkanes is known to be influenced by chain length, with even-numbered chains often packing more efficiently than odd-numbered ones, which can affect properties like melting point. byjus.com Therefore, XRD analysis of a suitable crystal would definitively elucidate its solid-state conformation and the nature of the intermolecular interactions governing its crystal packing.

Conformational Analysis and Theoretical Investigations of 1,10 Di 1 Naphthyl Decane

Computational Chemistry Approaches

Computational methods are indispensable for understanding the structural and energetic properties of flexible molecules like 1,10-Di(1-naphthyl)decane. These techniques allow for a detailed examination of the molecule's behavior at an atomic level, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometries of organic compounds by approximating the solutions to the Schrödinger equation. For this compound, DFT calculations would be instrumental in determining the bond lengths, bond angles, and, most importantly, the stable three-dimensional arrangements of the atoms.

The process involves optimizing the geometry of the molecule to find the lowest energy structure, which corresponds to the most stable conformation. Different functionals and basis sets within DFT can be used to achieve varying levels of accuracy. For a molecule of this size, a functional like B3LYP paired with a basis set such as 6-31G(d) would offer a good balance between computational cost and accuracy for predicting geometries. The calculations would yield the precise coordinates of each atom in the molecule's most stable state, providing a foundational understanding of its shape. These calculations have been successfully used to predict the geometry of various organic molecules, including complex heterocyclic compounds. nih.gov

The concept of a Potential Energy Surface (PES) is central to conformational analysis. nih.gov A PES is a mathematical landscape that represents the potential energy of a molecule as a function of its geometric parameters. For this compound, the PES would be a high-dimensional surface due to the numerous rotatable bonds in the decane (B31447) chain.

Computational exploration of the PES is performed to identify local minima, which correspond to stable or metastable conformers, and saddle points, which represent the transition states between these conformers. By systematically rotating key dihedral angles and calculating the corresponding single-point energies, a map of the conformational landscape can be generated. This allows for the identification of various possible shapes the molecule can adopt, such as extended (linear) forms, and folded structures where the two naphthyl rings are in close proximity. The relative energies of these conformers, calculated using DFT, determine their populations at a given temperature.

Illustrative Table of Hypothetical Conformer Stabilities

| Conformer | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| A | Fully extended decane chain | 0.00 |

| B | Folded "U-shape" with parallel naphthyl rings | +1.5 |

| C | Partially folded gauche conformation | +0.8 |

Note: The data in this table is illustrative and represents the type of output expected from a computational study.

A detailed analysis of these dihedral angles in the various low-energy conformers identified from the PES scan reveals the molecule's conformational preferences. For instance, the decane chain can adopt an all-trans (anti-periplanar) conformation, leading to a linear, extended structure. Alternatively, the presence of gauche conformations at certain C-C-C-C dihedral angles will cause the chain to bend or fold. The orientation of the naphthyl groups relative to the decane chain is also governed by dihedral angles, which can influence the potential for intramolecular interactions.

Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description |

|---|---|

| C(naphthyl)-C1-C2-C3 | Orientation of the first naphthyl group |

| C4-C5-C6-C7 | Central flexibility of the decane chain |

Intermolecular Interactions and Their Influence on Conformation

The conformation of this compound is not solely determined by the energetics of the alkane chain but is also significantly influenced by non-covalent interactions, particularly those involving the large aromatic naphthyl rings.

Aromatic π-π interactions are non-covalent interactions that occur between the electron clouds of aromatic rings. In this compound, the flexible decane linker allows the two terminal naphthyl rings to approach each other, potentially leading to an intramolecular π-π stacking interaction. This type of interaction is a significant driving force for the formation of folded conformations. mdpi.com

The strength and geometry of this interaction depend on the relative orientation of the two naphthyl rings. They can adopt a parallel-displaced or a T-shaped arrangement, both of which are energetically favorable. Computational studies would quantify the energetic stabilization provided by this interaction in folded conformers compared to the extended forms where the rings are too far apart to interact. The balance between the stabilizing π-π interaction and the entropic cost of constraining the flexible chain into a folded state would determine the conformational equilibrium. Such interactions are known to be crucial in the structure of proteins and other biological macromolecules.

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. In the decane chain of this compound, σ-σ* hyperconjugation occurs between C-H and C-C bonds, contributing to the stability of certain conformations, particularly the staggered arrangements (anti and gauche). While often considered a subtle effect, the cumulative impact of hyperconjugation over the long alkane chain can influence conformational preferences.

Steric effects, on the other hand, arise from the repulsive forces between electron clouds when non-bonded atoms are brought too close to each other. The bulky nature of the 1-naphthyl groups creates significant steric hindrance. This steric repulsion can influence the preferred dihedral angles at the points where the decane chain attaches to the naphthyl rings, potentially restricting rotation. Furthermore, steric clashes between the naphthyl groups and parts of the decane chain in highly folded conformations could destabilize them, counteracting the favorable π-π interactions. The final observed conformation is a result of the fine balance between these attractive (π-π, hyperconjugation) and repulsive (steric) forces.

Dynamic Conformational Behavior of this compound

The dynamic conformational behavior of this compound in solution is governed by the rotational freedom around the numerous single bonds of the decane chain and the C-C bonds connecting the chain to the naphthyl groups. This flexibility gives rise to a complex potential energy surface with multiple local minima corresponding to different conformers. The interchange between these conformations is a dynamic process, influenced by thermal energy.

Interconversion Pathways

The conformational landscape of this compound is primarily defined by the torsional angles of the decane backbone and the orientation of the bulky 1-naphthyl substituents. The interconversion between different conformational states occurs through rotation around the C-C single bonds.

Interconversion pathways involve transitions between various staggered conformations, proceeding through higher-energy eclipsed states. libretexts.orgmaricopa.edu The most significant rotational barriers will be associated with the bonds closest to the naphthyl groups (C1-C2, C9-C10, and the bonds connecting the chain to the rings). Rotation around these bonds requires the bulky naphthyl groups to move past adjacent methylene (B1212753) groups, leading to substantial steric hindrance.

While the term "endo-exo interconversion" is specifically used for describing stereoisomers in bridged ring systems, it is not formally applicable to the acyclic this compound. masterorganicchemistry.com However, one can draw an analogy to describe the relative orientation of the two naphthyl rings. We can consider conformations where the naphthyl rings are on the same side of the mean plane of the folded decane chain ("syn" or "gauche"-like arrangements) versus conformations where they are on opposite sides ("anti"-like arrangements). The interconversion between these forms would occur through sequential rotations along the decane chain, effectively allowing the chain to "fold" and "unfold."

Theoretical studies on related dinaphthyl compounds, such as dinaphthyl ketones, have shown the existence of multiple stable conformations based on the orientation of the naphthyl groups (e.g., 1Z,1'Z vs. 1E,1'Z). researchgate.net A similar principle applies here, where the orientation of the two 1-naphthyl groups relative to the decane chain can create distinct, stable conformers. The interconversion between these would require overcoming rotational energy barriers.

Temperature-Dependent Conformational Changes

The equilibrium between the different conformers of this compound is temperature-dependent. The relative populations of the conformers are governed by the Boltzmann distribution, which dictates that at lower temperatures, the lower-energy conformers will be more populated. As the temperature increases, the population of higher-energy conformers will also increase as the system gains sufficient thermal energy to overcome the energy differences between states. nih.gov

This dynamic behavior can be investigated using variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. At sufficiently low temperatures, the rate of interconversion between conformers may become slow on the NMR timescale. rsc.org Under these conditions, separate signals for the protons and carbons of each major conformer could potentially be observed. As the temperature is raised, the rate of interconversion increases. When the rate becomes fast compared to the NMR timescale, the individual signals for the different conformers will broaden and eventually coalesce into a single set of time-averaged signals. nih.govresearchgate.net

The analysis of the changes in the NMR spectrum with temperature (lineshape analysis) can provide quantitative information about the thermodynamics and kinetics of the conformational exchange processes, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) for the interconversion. nih.govnih.gov

Although specific experimental data for this compound is not available, a hypothetical scenario for a simple two-state conformational equilibrium (e.g., between a lower-energy 'anti'-like conformer and a higher-energy 'gauche'-like conformer) can be illustrated. The table below shows the theoretical population of two conformers at different temperatures, assuming a hypothetical energy difference (ΔE) of 2.0 kJ/mol between them.

| Temperature (K) | Conformer A Population (%) (Lower Energy) | Conformer B Population (%) (Higher Energy) |

|---|---|---|

| 150 | 83.7 | 16.3 |

| 200 | 77.0 | 23.0 |

| 250 | 72.1 | 27.9 |

| 298 | 69.0 | 31.0 |

| 350 | 66.5 | 33.5 |

| 400 | 64.6 | 35.4 |

This table is a hypothetical illustration based on the Boltzmann distribution for two conformers with an energy difference of 2.0 kJ/mol and does not represent experimental data for this compound.

This theoretical data demonstrates that even at higher temperatures, the lower-energy conformer remains dominant, but the population of the higher-energy state becomes increasingly significant. In a real VT-NMR experiment, these population changes would be reflected in the relative intensities of the signals at low temperatures or the position of the averaged signal at high temperatures.

Supramolecular Chemistry and Self Assembly of 1,10 Di 1 Naphthyl Decane and Analogues

Principles of Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry is a fundamental concept within supramolecular chemistry, involving the binding of a "guest" molecule to a larger "host" molecule. mdpi.com This interaction is governed by the principle of molecular recognition, where the host and guest have complementary shapes, sizes, and chemical properties that allow them to bind with a high degree of specificity. The stability of these host-guest complexes is determined by the sum of various non-covalent interactions.

The formation of supramolecular assemblies is driven by a variety of non-covalent interactions, which, although individually weak, collectively contribute to the stability of the complex. nih.gov For nonpolar guests like 1,10-di(1-naphthyl)decane, van der Waals forces and hydrophobic interactions are particularly significant.

Van der Waals Forces: These are weak, short-range electrostatic interactions between uncharged molecules. They arise from the temporary fluctuations in electron distribution, creating transient dipoles. The large, electron-rich naphthyl groups of this compound provide a substantial surface area for van der Waals interactions with a suitable host molecule.

Naphthyl groups are frequently utilized as key building blocks in the design and self-assembly of supramolecular structures. mdpi.com Their rigid, planar, and aromatic nature makes them ideal for forming well-defined and stable assemblies. The extended π-system of the naphthalene (B1677914) rings can participate in π-π stacking interactions, another important non-covalent force that contributes to the stability of supramolecular architectures. In the context of host-guest chemistry, the size and shape of the naphthyl group make it a suitable guest for encapsulation within the cavities of various macrocyclic hosts. mdpi.comscispace.com

Formation of Supramolecular Assemblies

The principles of molecular recognition and non-covalent interactions guide the spontaneous formation, or self-assembly, of complex and ordered supramolecular structures. A key example of this is the formation of pseudorotaxanes.

A pseudorotaxane is a supramolecular complex in which a linear "guest" molecule is threaded through a macrocyclic "host" molecule without any covalent bonds holding them together. The stability of the complex prevents the dethreading of the guest. Due to its linear decane (B31447) chain and bulky naphthyl end groups, this compound is an ideal candidate for forming pseudorotaxanes with macrocyclic hosts such as pillar[n]arenes and cucurbiturils.

Pillar[n]arenes are a class of macrocycles with a pillar-shaped architecture and an electron-rich cavity, making them suitable for binding with appropriate guest molecules. researchgate.net Similarly, cucurbit[n]urils are pumpkin-shaped macrocycles with a hydrophobic cavity and polar carbonyl portals, capable of encapsulating a variety of guest molecules. wikipedia.org Research on analogues of this compound, such as 1,10-dibromodecane (B1670030), has demonstrated the formation of stable pseudorotaxanes with pillar kyoto-u.ac.jparene mdpi.comquinone, a derivative of pillar beilstein-journals.orgarene. beilstein-archives.org

The stoichiometry of a host-guest complex refers to the ratio of host to guest molecules in the assembly. This ratio can differ between the solution and solid states. For the pseudorotaxane formed between the analogue 1,10-dibromodecane and a pillar kyoto-u.ac.jparene mdpi.comquinone host, a 1:1 host-guest complexation stoichiometry was observed in a chloroform (B151607) solution. beilstein-archives.org However, in the solid state, a 2:1 host-guest stoichiometry was found, where one molecule of 1,10-dibromodecane is threaded through the cavities of two pillar kyoto-u.ac.jparene mdpi.comquinone molecules, forming a rsc.orgpseudorotaxane. beilstein-archives.org This difference highlights the influence of the surrounding environment on the self-assembly process.

| State | Host:Guest Ratio | Complex Type | Reference |

|---|---|---|---|

| Solution (Chloroform) | 1:1 | scispace.comPseudorotaxane | beilstein-archives.org |

| Solid State | 2:1 | rsc.orgPseudorotaxane | beilstein-archives.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying host-guest complexation. nih.gov The formation of a pseudorotaxane leads to changes in the chemical environment of the protons on both the host and guest molecules, resulting in shifts in their corresponding signals in the ¹H NMR spectrum. These changes, known as chemical shift perturbations, provide evidence for the formation of the inclusion complex and can offer insights into the geometry of the assembly. irb.hr

In the study of the complexation between 1,10-dibromodecane and the pillar kyoto-u.ac.jparene mdpi.comquinone host, the addition of the guest molecule to a solution of the host resulted in upfield shifts for the protons of the guest. beilstein-archives.org This indicates that the alkyl chain of the guest is threaded into the electron-rich cavity of the host. The table below summarizes the observed chemical shift changes for the protons of 1,10-dibromodecane upon complexation.

| Proton | Free Guest (δ, ppm) | Complexed Guest (δ, ppm) | Δδ (ppm) |

|---|---|---|---|

| -CH₂-Br (a) | 3.41 | 3.33 | -0.08 |

| -CH₂- (b) | 1.85 | 1.71 | -0.14 |

| -CH₂- (c) | 1.43 | 1.21 | -0.22 |

| -CH₂- (d, e) | 1.30 | 0.94 | -0.36 |

Self-Assembly into Ordered Structures (e.g., Vesicles, Nanostructures from related systems)

The molecular architecture of this compound, featuring two bulky, aromatic naphthyl headgroups connected by a flexible decane chain, predisposes it to participate in self-assembly processes. This type of molecule, known as a bolaamphiphile, can organize into a variety of ordered supramolecular structures in appropriate solvents. While direct studies on this compound are specific, extensive research on analogous systems provides a clear framework for understanding its behavior.

In aqueous environments, the hydrophobic effect drives the aggregation of the nonpolar naphthyl and decane components to minimize their contact with water molecules. This process can lead to the formation of various nanostructures, including vesicles, nanofibers, and nanotubes. nih.govacs.org Vesicles are hollow spherical structures composed of a bilayer membrane, where the hydrophobic chains are sequestered in the interior of the membrane and the aromatic headgroups are exposed to the solvent. The formation of such nanostructures is a spontaneous process governed by non-covalent interactions. nih.govscispace.com Peptide amphiphiles, which combine features of surfactants with bioactive peptides, are also well-known for their ability to self-assemble into diverse nanostructures, most commonly cylindrical nanofibers. nih.gov The specific morphology of the resulting assembly—be it vesicles, tubes, or fibers—is dictated by a delicate balance of intermolecular forces, molecular geometry, and external conditions. researchgate.net

Aromatic Stacking Interactions as Driving Forces

A primary driving force for the self-assembly of this compound and its analogues is the aromatic stacking interaction, also known as π-π stacking. nih.govresearchgate.net This non-covalent interaction arises from the attractive forces between the electron-rich π-systems of the naphthyl rings. researchgate.net These interactions, along with hydrophobic effects, are crucial in stabilizing the aggregated state. researchgate.net

The stability of these stacked arrangements comes from a combination of electrostatic and dispersion forces. nih.gov While often visualized as a face-to-face stacking, the most stable arrangement for aromatic dimers is typically a parallel-displaced or offset geometry, which minimizes electrostatic repulsion while maximizing attractive dispersion forces. nih.gov The interaction energy of these stacking arrangements is significant, and for larger aromatic systems, the dispersion forces become increasingly dominant, leading to stronger stacking interactions compared to smaller aliphatic molecules. nih.gov The predictable nature of stacking between electrostatically complementary aromatic units provides a powerful tool for designing complex, self-assembling architectures in aqueous solutions. nih.gov The attraction between benzene (B151609) rings can remain strong even at large horizontal displacements, a key feature that distinguishes aromatic-aromatic interactions and facilitates the formation of stable, extended assemblies. acs.org

Hierarchical and Cooperative Self-Assembly Processes

The formation of complex nanostructures from molecules like this compound often proceeds through a hierarchical and cooperative self-assembly process. Hierarchical assembly refers to a multi-step process where molecules first form primary structures (e.g., micelles or bilayers), which then organize into larger, more complex secondary or tertiary structures. acs.org For instance, individual bolaamphiphile molecules might first aggregate into small clusters, which then fuse and reorganize into nanofibers or nanoribbons. nih.govacs.org

This process is often cooperative, meaning that the initial binding events between molecules facilitate subsequent additions, leading to a rapid, all-or-nothing type of assembly once a critical concentration is reached. researchgate.net Intermolecular forces such as π-π stacking and hydrogen bonds, when present in analogous systems, can work in concert to stabilize the growing assemblies through a cooperative growth mechanism. researchgate.net This hierarchical approach, driven by multiple, synergistic non-covalent interactions, allows for the construction of well-defined and dimensionally controlled soft materials, including complex structures like metallohydrogels from organoplatinum(II) metallacycles. acs.org

Quantitative Assessment of Host-Guest Interactions

Determination of Association Constants (Kₐ) (Drawing from analogous systems)

To quantify the strength of the non-covalent interactions that drive self-assembly and host-guest complexation, the association constant (Kₐ) is determined. A higher Kₐ value indicates a stronger binding affinity between the interacting species. Various analytical techniques are employed to measure Kₐ in analogous supramolecular systems.

One of the most powerful and widely used methods is Nuclear Magnetic Resonance (NMR) titration. researchgate.net In a typical experiment, the concentration of one component (the "guest") is systematically varied while the concentration of the other (the "host") is kept constant. The resulting changes in the chemical shifts of the host's protons are monitored. squarespace.com By fitting this titration data to a suitable binding model, the association constant can be calculated. squarespace.comresearchgate.net This method is effective for Kₐ values up to approximately 10⁵ M⁻¹. researchgate.net

Other common methods include UV-Vis absorption and fluorescence spectroscopy, which are suitable for systems involving chromophores. squarespace.comnih.gov Infrared (IR) spectroscopy, combined with multivariate regression, has been developed to overcome sensitivity issues when studying strongly associating complexes with Kₐ values in the range of 10²–10⁶ M⁻¹. rsc.org

| Host System | Guest Molecule | Solvent | Method | Association Constant (Kₐ) (M⁻¹) | Reference |

|---|---|---|---|---|---|

| Pyrrole-Pyridine Based Host | Cl⁻ | Deuterochloroform | ¹H NMR Titration | Value not specified, but determined | researchgate.net |

| Cationic Pillar nih.govarene (DAWP5) | Sodium Dodecyl Sulfate (SDS) | Aqueous Solution | UV-Vis Titration | High binding constant reported | nih.gov |

| p-t-Butyl calix researchgate.netarene | Carbamazepine | Not specified | UV-Vis Spectroscopy | Determined via Benesi-Hildebrand plot | nih.gov |

| Thiourea (B124793) Compound | Halide ions | Not specified | IR Spectroscopy | Within 10²–10⁶ M⁻¹ range | rsc.org |

Modulation of Supramolecular Systems

External Stimuli Responsiveness (e.g., pH) (Drawing from analogous systems)

Supramolecular assemblies are often dynamic and can be modulated by external stimuli, such as pH, temperature, or light. nih.gov This responsiveness allows for the controlled formation and dissociation of nanostructures, making them "smart" materials. For analogues of this compound, particularly those incorporating pH-sensitive functional groups like carboxylic acids or amines, pH is a powerful stimulus for controlling assembly.

Changes in pH alter the protonation state of these functional groups, which in turn modifies the intermolecular forces governing self-assembly. nih.govacs.org For example, in a system of bolaamphiphiles with L-glutamic acid headgroups, low pH (pH 3) leads to the formation of hydrogels composed of nanofibers and nanotubes. nih.gov At high pH (pH 12), the same molecules form vesicles or nanoparticles in solution. nih.gov This morphological transition is driven by changes in the electrostatic interactions and hydrogen bonding modes between the headgroups. nih.gov Similarly, supramolecular vesicles constructed from host-guest interactions can be designed to disassemble under acidic conditions, which is a common strategy for drug delivery systems targeting the acidic environment of tumors. nih.govnih.govroyalsocietypublishing.org This pH-triggered disassembly results in the release of an encapsulated cargo. nih.gov The ability to switch the rheological properties and morphology of these systems with pH demonstrates a high level of control over the material's function. rsc.org

| Amphiphile System | Low pH Condition | Resulting Morphology at Low pH | High pH Condition | Resulting Morphology at High pH | Reference |

|---|---|---|---|---|---|

| Bolaamphiphiles with L-glutamic acid headgroups | pH 3 | Hydrogels (nanofibers, nanotubes) | pH 12 | Vesicles, nanoparticles | nih.govacs.org |

| Cationic Pillar nih.govarene/SDS | Acidic (e.g., 4.8) | Partial disassembly of vesicles | Neutral (e.g., 7.0) | Stable vesicles | nih.gov |

| Supra-amphiphiles with TPE entities | Acidic (e.g., 4.0) | Decomposition of vesicles | Neutral (>7.0) | Stable vesicles | nih.gov |

| Dipyrroethene-based chromophores | Acidic range | Protonation, cage-like packing | Basic range | Deprotonated state | rsc.org |

| Long-chain hydroxyamino amide (HAA)/Boric Acid | Acidic | Increased head group spacing (electrostatic repulsion) | Basic | Reduced head group spacing (intercalation) | rsc.org |

Applications in Materials Science and Organic Synthesis Research

Materials Science Applications

In materials science, the distinct separation of aromatic and aliphatic moieties within a single molecule provides a foundation for developing materials with tailored properties.

Development of Polymers with Enhanced PropertiesWhile specific polymers incorporating 1,10-Di(1-naphthyl)decane are not extensively documented in publicly available research, its structure suggests significant potential as a monomer or additive. The incorporation of the rigid and bulky naphthyl groups into a polymer backbone could theoretically enhance properties such as thermal stability, mechanical strength, and refractive index. The flexible decane (B31447) linker could impart a degree of processability and control over the polymer's morphology.

Potential Contributions to Polymer Properties

| Structural Component | Potential Property Enhancement | Rationale |

|---|---|---|

| Naphthyl Groups | Increased Glass Transition Temperature (Tg) | The bulky, rigid nature of the aromatic rings restricts chain mobility. |

| Enhanced Thermal Stability | Aromatic systems are generally more resistant to thermal degradation than aliphatic chains. | |

| Decane Linker | Improved Solubility & Processability | The flexible aliphatic chain can disrupt packing and improve interaction with organic solvents. |

Applications in Organic Synthesis

In the field of organic synthesis, this compound serves as a versatile building block and a subject for fundamental studies. evitachem.com

As a Model Compound for Studying Reaction Mechanismsthis compound is an ideal model for studying intramolecular interactions. The two naphthyl groups are held at a distance determined by the conformation of the decane chain. This allows researchers to study:

Intramolecular Electronic Interactions: In photophysical studies, the proximity of the two naphthyl chromophores can lead to the formation of an excimer (excited-state dimer) upon UV irradiation. This phenomenon is highly dependent on the distance and orientation between the rings, providing insight into the conformational dynamics of the alkyl chain.

Through-Space vs. Through-Bond Effects: It can be used to investigate how electronic effects are transmitted from one end of the molecule to the other—either through the covalent bonds of the decane chain or through space if the chain folds back on itself.

Steric Influence on Reactivity: The bulky naphthyl groups can influence the reactivity of the decane chain, and vice-versa, providing a model for understanding steric hindrance in long-chain molecules.

Precursor in the Synthesis of Other Complex Organic CompoundsThe molecule serves as a direct precursor for a variety of other compounds through modification of its core structure.evitachem.comFor instance, the hydrogenation of the aromatic naphthalene (B1677914) rings can convert the molecule into 1,10-di(decahydronaphthyl)decane.evitachem.comchemeo.comnist.govThis transformation drastically alters the molecule's properties, changing it from a rigid aromatic compound to a flexible alicyclic one, which may have applications as a high-density fuel component or a lubricant base stock.

Transformations of this compound

| Reaction Type | Resulting Compound Class | Potential Application of Product |

|---|---|---|

| Hydrogenation | Alicyclic Hydrocarbon | High-density fuels, lubricants |

| Electrophilic Substitution | Functionalized Aromatics | Molecular sensors, complex intermediates |

| Oxidation | Naphthoquinones, Carboxylic Acids | Dyes, polymerization monomers |

Derivatives and Analogues of 1,10 Di 1 Naphthyl Decane

Structural Modifications and Their Synthetic Routes

The synthesis of derivatives and analogues of 1,10-Di(1-naphthyl)decane involves targeted chemical transformations to alter specific parts of the molecule. These routes range from simple hydrogenation to more complex multi-step syntheses for introducing functionality or creating macrocyclic architectures.

The aromatic naphthalene (B1677914) rings of this compound can be fully saturated through catalytic hydrogenation to yield its hydrogenated analogue, 1,10-Di-(decahydro-1-naphthyl)decane. nist.govchemeo.com This transformation fundamentally alters the electronic properties and three-dimensional shape of the terminal groups.

The synthesis typically involves the reaction of this compound with hydrogen gas under pressure in the presence of a metal catalyst. evitachem.com Catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts are commonly employed to ensure the complete saturation of the aromatic rings. evitachem.com The reaction conditions, including temperature, pressure, and reaction time, must be carefully controlled to achieve a high yield and purity of the desired decahydronaphthyl product. evitachem.com

| Parameter | Typical Condition | Purpose |

| Reactant | This compound | Starting material with aromatic rings. |

| Reagent | Hydrogen (H₂) | Source of hydrogen for saturation. |

| Catalyst | Palladium on Carbon (Pd/C) or Platinum-based | Facilitates the addition of hydrogen to the aromatic rings. evitachem.com |

| Temperature | 100-200 °C | Provides sufficient energy for the reaction to proceed. evitachem.com |

| Pressure | Up to 50 atm | Increases the concentration of hydrogen gas in the solution. evitachem.com |

This interactive table summarizes the typical conditions for the hydrogenation of naphthalene derivatives.

Introducing functional groups onto the decane (B31447) backbone represents another key structural modification. While direct functionalization of the pre-formed this compound is challenging, the synthesis of functionalized decane precursors is a well-established strategy. These precursors can then, in principle, be coupled with naphthalene moieties. Examples include the preparation of 1,10-decanediol (B1670011) and 1,10-decanedithiol.

1,10-Decanediol: This important industrial chemical can be synthesized through various routes. google.com A common method involves the reduction of 1,10-decanedioic acid or its esters. google.com Another approach uses a two-step process starting from 9-decenoates, involving epoxidation followed by a transfer hydrogenation reaction to reduce both the epoxide and the ester group to hydroxyl groups. google.com

1,10-Decanedithiol: This dithiol can be prepared from 1,10-dibromodecane (B1670030) through reaction with a sulfur nucleophile like sodium thiomethoxide followed by demethylation, or more directly with thiourea (B124793) followed by hydrolysis. These functional diols and dithiols serve as versatile building blocks for creating more complex molecules.

Comparative Studies on Structure-Property Relationships

The presence or absence of aromaticity in the terminal naphthyl groups is a critical determinant of the molecule's behavior.

Aromatic Analogue (this compound): The planar, electron-rich naphthalene rings facilitate intermolecular π-π stacking interactions. tandfonline.com These non-covalent interactions can influence the packing of molecules in the solid state and their self-assembly in solution. The rigid nature of the fused aromatic rings restricts the conformational freedom of the end groups.

| Property | This compound | 1,10-Di-(decahydro-1-naphthyl)decane |

| Primary Interaction Type | π-π Stacking, van der Waals | van der Waals |

| End Group Conformation | Rigid and Planar | Flexible and Non-planar |

| Intermolecular Force Strength | Moderately Strong | Weak |

| Molecular Shape | Dumbbell-like with defined ends | Highly flexible and dynamic |

This interactive table compares the key properties of the aromatic and saturated analogues.

The large size of the naphthyl groups imposes significant steric constraints. These bulky substituents at the 1- and 8-positions of the naphthalene ring system can cause steric strain, influencing bond angles and reactivity. canterbury.ac.nz This steric hindrance can affect how the molecule interacts with surfaces or other molecules, potentially hindering close packing in crystals. canterbury.ac.nz

Electronically, the naphthalene system is an electron-rich aromatic moiety. nbinno.com The distribution of electrostatic charges across the molecule can create dipole moments, which in turn give rise to dipole-dipole and dipole-induced dipole interactions. nih.gov These electronic properties are key to understanding the molecule's interaction with polar solvents and surfaces. The introduction of substituents onto the naphthalene rings can further modify these electronic properties, with electron-donating or electron-withdrawing groups altering the electron density of the aromatic system and its reactivity. canterbury.ac.nzresearchgate.net

Naphthalene-Based Macrocyclic and Acyclic Arene Analogues (e.g., Calixnaphthalenes, Pillarnaphthalenes)

Moving beyond simple acyclic structures, naphthalene units can be incorporated into larger macrocyclic architectures, such as calixnaphthalenes and pillarnaphthalenes. These molecules are considered analogues of this compound as they are built from similar aromatic units, but their cyclic nature imparts distinct properties.

Calixnaphthalenes: These are macrocycles formed by linking naphthalene units with methylene (B1212753) bridges. scholaris.cascholaris.ca They are analogues of the more common calixarenes. The synthesis can be achieved through a direct condensation of 1-naphthol (B170400) with formaldehyde (B43269) under basic conditions. scholaris.cascholaris.ca Unlike the flexible this compound, calixnaphthalenes possess a more defined, basket-like cavity. This pre-organized structure makes them excellent candidates for host-guest chemistry, capable of complexing with other molecules like C₆₀ fullerene. acs.org The larger naphthalene units create a deeper and more electron-rich cavity compared to their benzene-based calixarene (B151959) counterparts. acs.org

Pillarnaphthalenes: While pillararenes (composed of hydroquinone (B1673460) units) are well-known, the development of their naphthalene-based analogues is an area of ongoing research. These macrocycles consist of naphthalene units linked at their para-positions, creating a rigid, pillar-shaped structure. This architecture is distinct from the basket shape of calixnaphthalenes and the flexible chain of this compound, offering different geometries for molecular recognition and materials science applications.

| Compound Class | Structure | Key Feature | Primary Application |

| This compound | Acyclic, flexible | Two terminal aromatic groups on a long chain | Model compound, materials science |

| Calixnaphthalenes | Cyclic, "basket" shape | Pre-organized, deep aromatic cavity acs.org | Host-guest chemistry, molecular recognition scholaris.ca |

| Pillarnaphthalenes | Cyclic, "pillar" shape | Rigid, tubular structure | Molecular recognition, advanced materials |

This interactive table provides a comparative overview of acyclic and macrocyclic naphthalene-based compounds.

Mechanistic Investigations of Chemical Transformations Involving 1,10 Di 1 Naphthyl Decane Frameworks

Oxidation and Reduction Pathways of Naphthyl and Decane (B31447) Moieties

The 1,10-di(1-naphthyl)decane molecule possesses two distinct reactive regions: the aromatic naphthyl moieties and the aliphatic decane chain. The oxidation and reduction pathways of these two components are governed by different mechanistic principles.

Oxidation Pathways:

The oxidation of this compound can proceed via two main pathways, depending on the reaction conditions and the oxidizing agent used.

Oxidation of the Decane Chain: The decane moiety is susceptible to oxidation, particularly at the benzylic positions (the carbon atoms adjacent to the naphthyl rings). This is due to the stabilization of the resulting radical or carbocation intermediates by the aromatic system. The mechanism of side-chain oxidation of alkyl-substituted aromatic compounds typically involves the formation of benzylic radicals. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the alkyl chain, leading to the formation of carboxylic acids. However, under milder conditions, oxidation can lead to the formation of alcohols or ketones at the benzylic positions. The presence of two naphthyl groups in this compound offers two potential sites for such initial oxidation.

Oxidation of the Naphthyl Moieties: The naphthyl rings can undergo oxidation, although they are generally more resistant than the decane chain. The atmospheric oxidation of alkylnaphthalenes, initiated by hydroxyl (OH) radicals, primarily involves the addition of the OH radical to the aromatic ring. researchgate.net This is followed by the addition of molecular oxygen to form peroxy radicals. researchgate.net These radicals can then undergo a series of complex reactions, including ring-opening and the formation of various oxygenated products. copernicus.org For this compound, such oxidation would likely lead to a complex mixture of products due to the multiple possible sites of attack on the two naphthyl rings.

Reduction Pathways:

The reduction of this compound primarily targets the aromatic naphthyl groups.

Birch Reduction: A common method for the reduction of aromatic rings is the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. The mechanism involves the transfer of an electron from the metal to the naphthalene (B1677914) ring, forming a radical anion. This is followed by protonation by the alcohol and a subsequent electron transfer and protonation step. This results in the formation of a non-aromatic dihydro-derivative. In the case of this compound, both naphthyl rings can potentially be reduced.

Catalytic Hydrogenation: Catalytic hydrogenation using transition metal catalysts such as palladium or platinum on carbon can also be employed to reduce the naphthyl rings. This process involves the addition of hydrogen atoms across the double bonds of the aromatic system. The degree of reduction can be controlled by adjusting the reaction conditions, such as temperature, pressure, and the choice of catalyst. Complete hydrogenation would lead to the formation of 1,10-di(decahydronaphthyl)decane.

Substitution Reactions on Naphthyl Groups

The naphthyl groups of this compound are susceptible to electrophilic aromatic substitution reactions, a fundamental class of reactions for functionalizing aromatic compounds. The long decane chain, being an alkyl group, influences the regioselectivity of these substitutions.

Alkyl groups are generally considered to be activating groups and ortho-, para-directing in electrophilic aromatic substitution. youtube.comlibretexts.org This is due to their electron-donating inductive effect, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. libretexts.org For a 1-substituted naphthalene, electrophilic attack can occur at various positions. The presence of the decane chain at the 1-position will direct incoming electrophiles primarily to the ortho (2- and 8-) and para (4- and 5-) positions of the naphthyl ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on a Naphthyl Group of this compound

| Position of Substitution | Predicted Reactivity | Rationale |

| 2- and 8- (ortho) | Favorable | Stabilization of the arenium ion by the electron-donating alkyl group. |

| 4- and 5- (para) | Favorable | Stabilization of the arenium ion by the electron-donating alkyl group. |

| 3-, 6-, and 7- (meta) | Less Favorable | The arenium ion intermediate is less stabilized by the alkyl group. |

Common electrophilic substitution reactions that could be performed on the naphthyl groups of this compound include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst to introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst to introduce an alkyl/acyl group.

The bulky nature of the 1-decylnaphthalene (B8581233) moiety might introduce steric hindrance, potentially influencing the ratio of the different positional isomers formed.

Influence of Supramolecular Environment on Reaction Outcome

The flexible, bola-amphiphilic nature of this compound makes it an interesting candidate for supramolecular chemistry. The molecule can adopt various conformations, from an extended linear shape to a folded, U-shaped conformation where the two naphthyl groups are in close proximity. This conformational flexibility can be influenced by the surrounding environment, such as the solvent or the presence of other molecules, leading to the formation of supramolecular assemblies. nih.gov

The outcome of a chemical reaction involving this compound can be significantly influenced by its supramolecular environment. For instance, in a folded conformation, the two naphthyl groups could interact via π-π stacking. This pre-organization can affect reactions that involve both naphthyl units, such as intramolecular cyclization or photochemical reactions.

Drawing from general principles of supramolecular photochemistry, if this compound were to form an aggregate or be encapsulated within a host molecule, the following effects could be observed:

Regioselectivity: The constrained environment of a supramolecular assembly can restrict the possible points of attack for a reagent, leading to a higher regioselectivity than in solution.

Stereoselectivity: The chirality of a host molecule or a self-assembled structure can induce stereoselectivity in a reaction involving an encapsulated guest molecule.

Reaction Rate: Encapsulation can either accelerate a reaction by bringing reactants into close proximity or decelerate it by shielding the reactive sites. nih.gov

Product Distribution: The supramolecular environment can favor the formation of a specific product by stabilizing the transition state leading to it.

For example, a photochemical dimerization reaction between the two naphthyl groups would be highly dependent on their proximity and orientation, which are dictated by the supramolecular assembly.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms and understanding the structures of transition states. acs.org While specific computational studies on this compound are not extensively reported, the application of these methods to similar molecules provides a clear indication of their potential.

Applications of Computational Studies:

Mapping Reaction Pathways: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to map the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and transition states.

Determining Activation Energies: By calculating the energies of the transition states, the activation energy of a reaction can be determined, providing insights into the reaction kinetics.